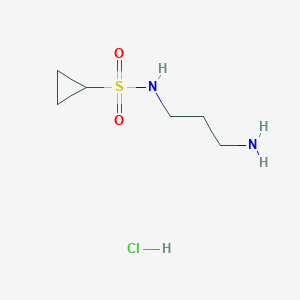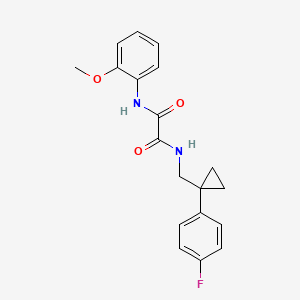
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide is a specialized molecule that may be synthesized through a series of chemical reactions involving oxalamides. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and structural characteristics of related oxalamide compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of oxalamide derivatives can be complex, involving multiple steps and specific reagents. The first paper describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be adapted for the synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide. This approach utilizes 3-(2-nitroaryl)oxirane-2-carboxamides and involves a Meinwald rearrangement sequence, which is operationally simple and high yielding .
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamide moiety, which is a functional group consisting of two amide groups connected to the same carbonyl carbon. The structure of the compound would likely feature a cyclopropyl group attached to a fluorophenyl moiety, as well as a methoxyphenyl group, both linked through the oxalamide functional group. The exact bond lengths and angles would require further analysis, possibly through X-ray crystallography or computational modeling, to determine the precise molecular geometry.
Chemical Reactions Analysis
Oxalamide derivatives can participate in various chemical reactions, depending on their substituents and reaction conditions. The first paper does not detail specific reactions for the compound but does mention the synthesis of oxalamides, which could undergo further transformations under the right conditions . The second paper, while not directly related to oxalamides, discusses the reactivity of a phthalimide derivative with ruthenium(III) chloride, leading to the formation of a novel heterocycle . This indicates that oxalamide derivatives could potentially engage in complex reactions with transition metals, leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide would be influenced by its molecular structure. The presence of the fluorophenyl group could impart certain electronic effects due to the electronegativity of fluorine, while the methoxy group could contribute to the overall polarity of the molecule. These substituents would affect properties such as solubility, melting point, and reactivity. The exact properties would need to be determined experimentally through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-5-3-2-4-15(16)22-18(24)17(23)21-12-19(10-11-19)13-6-8-14(20)9-7-13/h2-9H,10-12H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGJFNLTCHCLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)

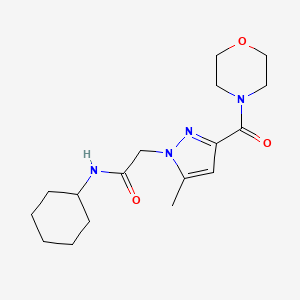

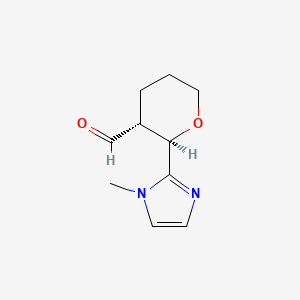
![Methyl 2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B3019295.png)
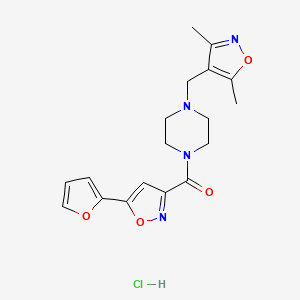
![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)
![N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide](/img/structure/B3019302.png)
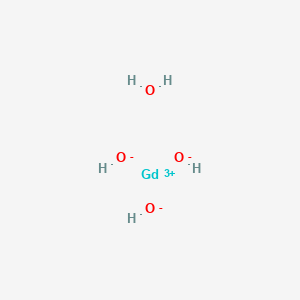
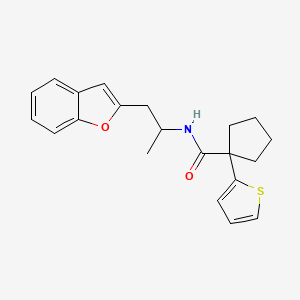
![2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride](/img/structure/B3019305.png)
![4-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B3019308.png)
